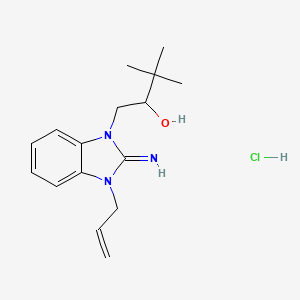
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a benzimidazole derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, it has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been found to have a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol in lab experiments is its potential therapeutic properties. This compound has shown promising results in a number of preclinical studies, suggesting that it may have therapeutic potential for a range of diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability in vivo.
Zukünftige Richtungen
There are a number of future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol. One area of research could be to further investigate the mechanism of action of this compound, in order to better understand how it exerts its therapeutic effects. Another area of research could be to explore the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound, in order to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been achieved using various methods. One of the most common methods involves the condensation of 1-ethyl-2-nitrobenzene with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed to obtain the desired compound. Other methods include the use of Grignard reagents and palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-benzimidazol-2-yl)(3,4,5-trimethoxyphenyl)methanol has been studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. In addition, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(3,4,5-trimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-5-21-14-9-7-6-8-13(14)20-19(21)17(22)12-10-15(23-2)18(25-4)16(11-12)24-3/h6-11,17,22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYCMLFRNRJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-Ethyl-1H-benzoimidazol-2-yl)-(3,4,5-trimethoxy-phenyl)-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(2-methoxyphenoxy)acetyl]isonicotinohydrazide](/img/structure/B4984983.png)
![4-{[1-(3-bromophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4984990.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)

![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
![5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4985055.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)